Risperidone

Receptor Pharmacology Antipsychotic Binding Affinity

Risperidone (CAS 106266-06-2) is the definitive tool for serotonin-dopamine antagonism research. As a potent 5-HT2A antagonist (Ki≈0.4 nM) and moderate D2 antagonist (Ki≈3.1 nM), it uniquely enables hyperprolactinemia induction (95% clinical rate), CYP2D6 pharmacogenomic profiling via the R/9-OHR plasma ratio, and P-gp-mediated BBB transport studies (10-fold brain increase in P-gp KO models). With >34,000-fold solubility range between free base and salt forms, it supports advanced formulation development.

Molecular Formula C23H27FN4O2
Molecular Weight 410.5 g/mol
CAS No. 106266-06-2
Cat. No. B000510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRisperidone
CAS106266-06-2
SynonymsConsta, Risperdal
R 64,766
R 64766
R-64,766
R-64766
R64,766
R64766
Risperdal Consta
Risperidal
Risperidone
Molecular FormulaC23H27FN4O2
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
InChIInChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3
InChIKeyRAPZEAPATHNIPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in methylene chloride;  sparingly soluble in alcohol;  practically insoluble in water
Practically insoluble in water, freely soluble in methylene chloride and soluble in methanol and 0.1N hydrochloric acid

Risperidone CAS 106266-06-2: A Foundational Atypical Antipsychotic for Psychiatric Research and Pharmaceutical Development


Risperidone (CAS: 106266-06-2), a benzisoxazole derivative, is a second-generation (atypical) antipsychotic drug with a well-defined mechanism as a potent antagonist at serotonin 5-HT2A receptors (Ki ≈ 0.4 nM) and a moderate antagonist at dopamine D2 receptors (Ki ≈ 3.1 nM) . This pharmacological signature differentiates it from first-generation agents and underpins its utility in managing both positive and negative symptoms of schizophrenia [1]. As a small molecule (MW 410.5 Da, purity >99%) , it serves as a critical reference compound in neuropharmacology for studying serotonin-dopamine antagonism and is the parent molecule of the active metabolite paliperidone (9-hydroxyrisperidone), a distinct antipsychotic agent in its own right [2].

Risperidone Procurement Rationale: Why Receptor Binding Profiles and Pharmacokinetics Preclude Simple Class Substitution


Within the class of atypical antipsychotics, simple interchange is not supported by pharmacology. The specific balance of 5-HT2A to D2 receptor antagonism, combined with individual pharmacokinetic (PK) and metabolic profiles, dictates a compound's unique clinical effect and side-effect signature. For example, while risperidone and its major active metabolite, paliperidone, share nearly identical receptor binding profiles [1], they differ significantly in PK, potency, brain penetration, and metabolic clearance routes [2]. Similarly, other agents like olanzapine or aripiprazole possess distinct receptor binding affinities for histaminergic, adrenergic, and serotonergic subtypes, leading to different tolerability profiles regarding weight gain, sedation, and prolactin elevation [3]. The following quantitative evidence demonstrates where risperidone's specific characteristics differentiate it from key comparators, which is essential for accurate experimental design and informed procurement decisions.

Quantitative Differentiation of Risperidone (CAS 106266-06-2): Head-to-Head Data vs. Paliperidone, Olanzapine, and Aripiprazole


Risperidone's 5-HT2A/D2 Binding Ratio Defines Its Atypical Pharmacological Profile vs. Haloperidol and Clozapine

Risperidone exhibits a high binding affinity for 5-HT2A receptors (Ki = 0.4 nM), which is approximately 10- to 20-fold greater than its affinity for D2 receptors (Ki = 3.13-5.9 nM), a ratio that is central to its atypical profile and reduced extrapyramidal symptom (EPS) risk compared to first-generation antipsychotics (FGAs) . This profile is quantified relative to comparators: risperidone binds to 5-HT2A receptors with 20 times greater affinity than clozapine and 170 times greater affinity than haloperidol [1]. Conversely, haloperidol is a potent D2 antagonist (Ki ~1.0 nM) with negligible 5-HT2A affinity, which correlates with its high EPS liability [2].

Receptor Pharmacology Antipsychotic Binding Affinity Serotonin-Dopamine Antagonism

Superior CNS Penetration of Risperidone vs. Paliperidone Due to Differential P-Glycoprotein Efflux

Despite sharing nearly identical in vitro receptor binding profiles, risperidone and its active metabolite paliperidone (9-hydroxyrisperidone) exhibit a critical difference in brain penetration due to differential affinity for the efflux transporter P-glycoprotein (P-gp) at the blood-brain barrier (BBB). Studies show brain concentrations of both compounds are 10-fold higher in P-gp deficient mice than in wild-type animals, confirming both are P-gp substrates [1]. However, paliperidone has a greater affinity for P-gp, resulting in reduced CNS access compared to the more lipophilic risperidone [2]. Quantitative analysis reveals a 5.4-fold regional difference in BBB transport for risperidone, versus a 4-fold difference for paliperidone, indicating that risperidone is subject to less efflux in certain brain regions [3].

Pharmacokinetics Blood-Brain Barrier P-glycoprotein CNS Drug Delivery

Distinct Metabolic Pathway and CYP2D6 Pharmacogenomic Profile of Risperidone vs. Paliperidone

Risperidone is extensively metabolized by the polymorphic CYP2D6 enzyme to its active metabolite, 9-hydroxyrisperidone (paliperidone). This creates significant inter-individual variability in the plasma ratio of parent drug to metabolite (R/9-OHR), which can be used as a functional index of CYP2D6 activity [1]. An inverted ratio (R/9-OHR > 1) is indicative of a CYP2D6 poor metabolizer (PM) phenotype [2]. In contrast, paliperidone is not a prodrug and undergoes minimal hepatic metabolism, being primarily excreted unchanged by the kidneys, thus avoiding CYP2D6-mediated variability [3]. For risperidone, specific CYP2D6 alleles, such as CYP2D6*2 and CYP2D6*35, have been shown to encode for reduced risperidone clearance in vivo, further underscoring the clinical impact of pharmacogenomics on its pharmacokinetics [4].

Drug Metabolism CYP2D6 Pharmacogenomics Therapeutic Drug Monitoring

Superior Short-Term Symptom Reduction vs. Aripiprazole in Acute Schizophrenia: A Network Meta-Analysis

In a large network meta-analysis of 19 studies involving 5490 participants with acute schizophrenia, oral risperidone demonstrated a significantly greater percentage change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6 compared to aripiprazole. The mean difference in PANSS percentage change was 5.52 to 7.03 points, favoring risperidone over aripiprazole, ziprasidone, and quetiapine [1]. This indicates a more robust early treatment response, which is a critical consideration for studies focused on acute psychosis management.

Clinical Efficacy Schizophrenia PANSS Antipsychotic Comparison

Risperidone's Unique Profile of High Prolactin Elevation vs. Olanzapine and Aripiprazole

While efficacy is a key differentiator, tolerability profiles are equally critical in research. A recent head-to-head clinical trial comparing seven antipsychotics in acutely ill schizophrenia patients found that risperidone was associated with the highest rate of hyperprolactinemia, at 95% of treated patients [1]. This was significantly higher than rates observed with olanzapine (which instead carried the highest risk of weight gain, at 30%) and aripiprazole (which had a low rate of sedation, at 4%) [1]. This specific endocrine side effect is a hallmark of risperidone's pharmacology, attributed to its potent D2 receptor antagonism in the tuberoinfundibular pathway.

Adverse Effects Hyperprolactinemia Endocrine Tolerability

Physicochemical Advantage: Enhanced Aqueous Solubility of Risperidone Salts for Formulation Research

For pharmaceutical development, the physicochemical properties of the active pharmaceutical ingredient (API) are paramount. Risperidone free base has limited aqueous solubility (approximately 2.33 mg/L at room temperature), which can pose formulation challenges [1]. However, the formation of specific salts dramatically improves this property. For instance, risperidone tartrate has a room temperature aqueous solubility of about 80 mg/mL, a significant improvement over the free base [2]. In contrast, risperidone hydrochloride has a solubility of about 19.6 mg/mL, providing a range of options for different drug delivery requirements [2]. This is a distinct advantage over its active metabolite, paliperidone, which is a racemic mixture with different solubility and formulation characteristics [3].

Pharmaceutical Chemistry Formulation Solubility Salt Formation

Evidence-Based Application Scenarios for Risperidone (CAS 106266-06-2) in Scientific Research and Development


In Vitro and In Vivo Studies of Antipsychotic-Induced Hyperprolactinemia

Risperidone is the compound of choice for reliably inducing hyperprolactinemia in preclinical models. The direct head-to-head comparison data from Section 3, Evidence Item 5 demonstrates that risperidone is associated with a 95% rate of hyperprolactinemia in human patients, significantly higher than other antipsychotics like olanzapine or aripiprazole [1]. Its potent D2 receptor antagonism in the tuberoinfundibular pathway makes it an ideal positive control or investigational agent for studies examining the mechanisms of prolactin elevation, associated endocrine dysfunction, and potential therapeutic interventions.

Pharmacogenomic Research and CYP2D6 Phenotyping Studies

As a well-characterized substrate of the polymorphic CYP2D6 enzyme, risperidone is an invaluable tool for pharmacogenomic research. As detailed in Section 3, Evidence Item 3, the plasma ratio of risperidone to its active metabolite, 9-hydroxyrisperidone (R/9-OHR), serves as a functional, in vivo marker of CYP2D6 metabolic activity [2][3]. This allows researchers to investigate the impact of specific CYP2D6 alleles on drug clearance and to study the clinical consequences of genetic variability in drug metabolism, providing a clear advantage over compounds like paliperidone that bypass this metabolic pathway.

Novel Formulation Development Leveraging Salts for Enhanced Solubility

The significant difference in aqueous solubility between risperidone free base and its salt forms, as quantified in Section 3, Evidence Item 6, provides a unique platform for formulation science. Risperidone tartrate offers a >34,000-fold increase in solubility over the free base, enabling the development of concentrated liquid formulations or rapid-dissolving solid dosage forms [4]. This tunable solubility is a distinct advantage over paliperidone and supports research into advanced drug delivery systems, including long-acting injectables and orally dissolving films.

Comparative Studies of CNS Penetration and P-Glycoprotein Efflux

Risperidone's status as a P-glycoprotein (P-gp) substrate makes it a critical tool for studying blood-brain barrier (BBB) transport. The data from Section 3, Evidence Item 2, which shows a 5.4-fold regional difference in brain transport for risperidone and a 10-fold increase in brain concentration in P-gp knockout mice, establishes it as a validated probe for assessing P-gp function in vivo [5]. Researchers can use risperidone to compare BBB penetration in different disease states, animal models, or in the presence of P-gp inhibitors, providing insights not readily obtainable with non-substrates like olanzapine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Risperidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.